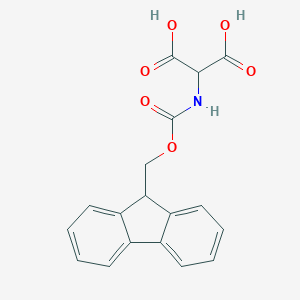

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is a compound with the molecular formula C18H15NO6. It is known for its role in organic synthesis, particularly in the preparation of amino acid derivatives. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Mechanism of Action

Target of Action

It’s known that fmoc-amino acids are commonly used in peptide synthesis . Therefore, it can be inferred that the targets would be specific proteins or peptides that the compound is designed to interact with.

Mode of Action

Fmoc-Aminomalonic acid, like other Fmoc-amino acids, is used as a protective group in peptide synthesis . The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed under basic conditions, typically using piperidine .

Result of Action

The result of Fmoc-Aminomalonic acid’s action would be the successful synthesis of a specific peptide or protein, with the Fmoc group protecting the amino group during synthesis and then being removed to allow the peptide to function properly .

Action Environment

The action of Fmoc-Aminomalonic acid is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of Malonic Acid Derivative: The protected amino compound is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the malonic acid derivative.

Hydrolysis: The ester groups in the malonic acid derivative are hydrolyzed to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection, formation, and hydrolysis steps.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.

Major Products Formed

Fmoc-Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

Peptides: Condensation reactions with other amino acids lead to the formation of peptides.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs.

Bioconjugation: It is employed in the conjugation of peptides to other molecules for various biological applications.

Comparison with Similar Compounds

Similar Compounds

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound also features the Fmoc protecting group but has a different backbone structure.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid derivative with a different side chain.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid (CAS No. 296261-32-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO6, with a molecular weight of approximately 341.32 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and membrane permeability of various biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.

- Interaction with Cellular Membranes : The fluorenyl moiety may facilitate interactions with lipid bilayers, impacting membrane integrity and function. This could result in changes in cellular uptake of other therapeutic agents.

- Antioxidant Properties : Some derivatives of malonic acid exhibit antioxidant activity. Research indicates that this compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Biological Assays and Findings

A variety of assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assays | Studies indicated that the compound exhibits dose-dependent cytotoxicity in cancer cell lines. |

| Enzyme Inhibition | The compound was shown to inhibit specific proteases, suggesting potential as an anti-cancer agent. |

| Antioxidant Activity | Exhibited significant radical scavenging activity in DPPH assays, indicating potential antioxidant properties. |

Case Studies

- Cancer Therapy : A study investigated the use of this compound in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.

- Neuroprotective Effects : In vitro studies have shown that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

- Membrane Interaction Studies : Research involving lipid bilayer models revealed that the compound alters membrane fluidity and permeability, which could be leveraged for drug delivery systems.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHDYXCNIBCDDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591543 |

Source

|

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296261-32-0 |

Source

|

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.